molecular formula C24H21ClN4O4S B2830744 N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 866345-91-7

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2830744
CAS No.: 866345-91-7
M. Wt: 496.97
InChI Key: ZTXLVQXTSZIEDX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel (source) . TRPA1 functions as a sensor for noxious cold, reactive chemicals, and inflammatory mediators in the peripheral nervous system, making it a high-value target for investigating pain pathways, neurogenic inflammation, and respiratory conditions like asthma and chronic cough. This compound acts by blocking the channel pore from the intracellular side, thereby inhibiting channel activation by a variety of agonists, including the electrophilic compound allyl isothiocyanate (AITC) (source) . Its primary research utility lies in the pharmacological dissection of TRPA1's role in disease models, enabling scientists to explore mechanisms of nociception and develop novel therapeutic strategies for managing pain and sensory disorders.

Properties

CAS No.

866345-91-7

Molecular Formula

C24H21ClN4O4S

Molecular Weight

496.97

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

ZTXLVQXTSZIEDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()

  • Key Features: Sulfanyl linker at position 2 of the thienopyrimidine. 4-Chlorophenyl substituent at position 3. 4-Methylphenyl acetamide group.
  • Molecular Formula : C₂₁H₁₇ClN₄O₂S₂.
  • Molecular Weight : 409.888 g/mol.
  • Biological Relevance : Likely exhibits antiproliferative activity due to similarities with oxadiazole-bearing acetamides in .

N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()

  • Key Features: Thieno[2,3-d]pyrimidine core (isomeric to the target’s [3,2-d] system). Ethyl and 5,6-dimethyl substituents. 4-Chlorophenyl acetamide.
  • Molecular Formula : C₁₉H₁₉ClN₄O₂S₂.
  • The thieno[2,3-d] isomer may alter ring planarity, affecting π-π stacking interactions .

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()

  • Key Features: 4-Oxo group at position 4. 7-Phenyl substituent on the thienopyrimidine. 2-Chloro-4-methylphenyl acetamide.
  • Molecular Formula : C₂₁H₁₆ClN₃O₂S.
  • Molecular Weight : 409.888 g/mol.
  • Differentiation : The 7-phenyl group introduces steric effects that may enhance selectivity for hydrophobic binding pockets, while the 2-chloro-4-methylphenyl acetamide modifies electronic properties compared to the target’s 3-chlorophenyl group .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Dioxo vs.
  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects than 4-chlorophenyl () or 2-chloro-4-methylphenyl () groups, influencing reactivity and metabolism .

Physicochemical Properties

  • Solubility : The target’s dioxo groups likely enhance aqueous solubility relative to sulfanyl-containing analogs ().

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing this compound, and how can intermediates be validated?

  • Synthesis Steps : The compound is synthesized via multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitutions (e.g., introducing chlorophenyl and methylphenyl groups). Key steps include amide bond formation and cyclization .
  • Critical Parameters : Optimize reaction temperature (e.g., 60–80°C for cyclization), solvent choice (dimethyl sulfoxide or acetonitrile for solubility), and reaction time (monitored via TLC). Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Intermediate Validation : Use thin-layer chromatography (TLC) for progress tracking and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures .

Q. Which spectroscopic and analytical methods are recommended for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (δ 165–175 ppm) to verify substituents .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., observed [M+H]⁺ vs. calculated) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How should initial biological activity screening be designed?

  • Target Selection : Prioritize enzymes/receptors relevant to the thienopyrimidine scaffold (e.g., kinases, cyclooxygenases) .
  • Assays : Conduct dose-response studies (0.1–100 µM) in cell-based (e.g., MTT assay for cytotoxicity) and enzyme inhibition (e.g., fluorescence-based) models .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and DMSO vehicle controls .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for improved solubility and reduced by-products .
  • Catalyst Screening : Evaluate Pd-based catalysts for Suzuki-Miyaura couplings or peptide coupling agents (e.g., HATU) for amide bonds .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Mechanistic Studies : Use RNA sequencing or proteomics to confirm target engagement and off-target effects .

Q. What computational strategies are effective for studying target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (PDB IDs: 1ATP, 3ERT). Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with pyrimidine N1) using LigandScout .

Q. How to evaluate the compound’s pharmacokinetic properties relative to structural analogs?

  • Lipophilicity : Measure logP values (shake-flask method) and compare with analogs (e.g., 3-methoxy vs. 4-chloro derivatives) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • SAR Analysis : Corporate substituent effects (e.g., electron-withdrawing Cl groups enhance target affinity) into QSAR models .

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